molecular formula C31H34F3N9O3S B10857791 N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine

N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine

Cat. No.: B10857791
M. Wt: 669.7 g/mol
InChI Key: KMBMYNDPNVGEFI-UHFFFAOYSA-N
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Description

CH7233163 is a novel compound identified as a potent inhibitor of epidermal growth factor receptor (EGFR) mutations, particularly those resistant to existing treatments. It has shown significant antitumor activity against tumors with EGFR mutations, such as Del19/T790M/C797S, in both in vitro and in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CH7233163 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity towards EGFR mutations .

Industrial Production Methods: Industrial production of CH7233163 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: CH7233163 primarily undergoes non-covalent ATP-competitive inhibition reactions with EGFR mutations. It does not form covalent bonds with the target but instead competes with ATP for binding to the EGFR’s active site .

Common Reagents and Conditions: The reactions involving CH7233163 typically require specific reagents that facilitate its binding to the EGFR mutations. These include various solvents, catalysts, and other chemical agents that enhance its inhibitory activity .

Major Products Formed: The major product formed from the reaction of CH7233163 with EGFR mutations is a stable complex that inhibits the enzymatic activity of the mutated EGFR, thereby preventing tumor growth and proliferation .

Properties

Molecular Formula

C31H34F3N9O3S

Molecular Weight

669.7 g/mol

IUPAC Name

N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-(2,2,2-trifluoroethoxy)pyrido[4,3-b]indol-3-amine

InChI

InChI=1S/C31H34F3N9O3S/c1-19(2)43-24-14-28(38-27-6-7-35-30(39-27)20-15-37-42(17-20)47(44,45)22-4-5-22)36-16-23(24)29-25(43)12-21(41-10-8-40(3)9-11-41)13-26(29)46-18-31(32,33)34/h6-7,12-17,19,22H,4-5,8-11,18H2,1-3H3,(H,35,36,38,39)

InChI Key

KMBMYNDPNVGEFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC(=NC=C2C3=C1C=C(C=C3OCC(F)(F)F)N4CCN(CC4)C)NC5=NC(=NC=C5)C6=CN(N=C6)S(=O)(=O)C7CC7

Origin of Product

United States

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